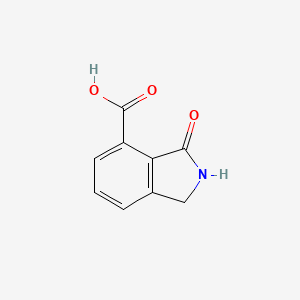

3-Oxoisoindoline-4-carboxylic acid

Description

Significance of the Isoindoline (B1297411) Scaffold in Drug Discovery and Development

The isoindoline scaffold is a bicyclic framework where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring. mdpi.com This structural motif is prevalent in a wide array of pharmaceuticals and biologically active natural products. researchgate.netnih.gov The isoindoline core is a key component in at least ten commercially available drugs used to treat a range of conditions including multiple myeloma, inflammation, hypertension, and obesity. mdpi.com

The versatility of the isoindolinone scaffold allows for the creation of a diverse range of molecules with various biological activities. These activities include antimicrobial, antioxidant, antifungal, anti-inflammatory, and anticancer properties. researchgate.net The ability to modify the core structure at various positions enables chemists to fine-tune the pharmacological properties of the resulting compounds, leading to the development of more effective and selective drugs.

For instance, derivatives of the isoindoline scaffold have been investigated for their potential as inhibitors of enzymes like carbonic anhydrase and ADAMTS-4/5, which are implicated in conditions such as cancer and osteoarthritis, respectively. nih.govacs.org The modular nature of drug design, often involving a core scaffold like isoindolinone, a "head" that interacts with the biological target, and a "tail" that modulates properties like solubility and bioavailability, highlights the importance of this central framework. nih.gov

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

Beyond its direct presence in bioactive molecules, 3-Oxoisoindoline-4-carboxylic acid and its derivatives serve as critical intermediates and building blocks in the synthesis of more complex molecules. The reactivity of the carboxylic acid group and the isoindolinone ring system allows for a variety of chemical transformations, making it a valuable starting material for organic chemists.

A prime example of its utility is in the synthesis of immunomodulatory imide drugs (IMiDs), a class of compounds that have revolutionized the treatment of certain cancers, particularly multiple myeloma. nih.gov Key members of this class, such as lenalidomide (B1683929) and pomalidomide, are synthesized using intermediates derived from or closely related to this compound. The synthesis of these drugs often involves the condensation of a substituted isoindolinone moiety with another cyclic structure, such as a glutarimide (B196013) ring. nih.govresearchgate.net

Furthermore, the isoindolinone framework is a key component in the synthesis of apremilast (B1683926), a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. google.com The synthesis of apremilast involves the coupling of a substituted isoindolinone derivative with another molecular fragment. google.com The development of efficient and scalable synthetic routes to these complex molecules often relies on the availability and reactivity of building blocks like this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1,2-dihydroisoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONYZPKBPBFLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659558 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935269-27-5 | |

| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935269-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Oxoisoindoline 4 Carboxylic Acid and Its Analogues

Diverse Synthetic Routes and Strategies

The construction of the 3-oxoisoindoline-4-carboxylic acid framework can be achieved through a variety of synthetic routes. These strategies range from classical condensation and cyclization reactions to more modern multicomponent and targeted C-H functionalization approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules, including isoindolinone derivatives, due to their high atom economy and operational simplicity. researchgate.net These reactions allow for the formation of multiple bonds in a single synthetic operation, often from simple and readily available starting materials.

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, classically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. organic-chemistry.orgmdpi.com This reaction has been ingeniously adapted for the synthesis of isoindolinone scaffolds. A notable strategy involves a sequential Ugi reaction followed by a post-transformation cyclization. For instance, a diversity-oriented approach has been described for the synthesis of 3-oxoisoindoline-1-carboxamide (B13102603) derivatives. researchgate.net This method utilizes the nitro group as a directing element in a sequential four-component Ugi reaction followed by an oxidative nucleophilic substitution of hydrogen, proceeding under mild, base-mediated conditions with high regio- and chemoselectivity. researchgate.net

The versatility of the Ugi reaction is further highlighted by the use of alternative components. While the classic U-4CR is widely used, variations have been developed that expand its synthetic utility. mdpi.com These can include the use of different nucleophiles to trap the intermediate nitrilium ion, or the substitution of the traditional amine, carbonyl, or carboxylic acid components with functionalized alternatives to introduce further diversity into the final product. mdpi.com

| Reaction Type | Components | Key Features | Product | Reference |

| Sequential Ugi/SNAr | 2-nitrobenzoic acid derivatives, amines, aldehydes, isocyanides | Nitro-group directed cyclization, mild conditions | 3-Oxoisoindoline-1-carboxamides | researchgate.net |

| Classic Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Forms α-acylamino carboxamides | Peptidomimetic structures | organic-chemistry.orgmdpi.com |

Table 1: Ugi Reaction Variants for Isoindolinone Synthesis

The power of MCRs is significantly enhanced when combined with subsequent intramolecular reactions, leading to the rapid construction of complex heterocyclic systems. Post-condensation modifications of Ugi products are a prime example of this strategy. Following the initial multicomponent condensation, the resulting acyclic product can be designed to undergo a variety of cyclization reactions to form the desired isoindolinone ring.

One such approach involves a cascade reaction initiated by an oxime formation, which then cyclizes to a nitrone intermediate. This nitrone can then participate in an intermolecular dipolar cycloaddition, leading to complex polycyclic structures. rsc.org While not directly forming a simple isoindolinone, this illustrates the principle of integrating condensation with subsequent cyclization events.

More directly, the Ugi adducts can be designed to undergo intramolecular cyclizations. For example, a sequential Ugi reaction followed by an intramolecular radical cyclization has been used to synthesize functionalized pyrrolidin-2-ones, a related lactam structure. researchgate.net This highlights the potential for designing Ugi products that, under specific conditions, can cyclize to form the desired isoindolinone core.

Targeted Carboxylation Methodologies

The introduction of a carboxylic acid group at the C4-position of the isoindolinone scaffold is a key transformation for producing this compound. While direct carboxylation of a pre-formed isoindolinone can be challenging, several strategies have been developed that incorporate the carboxyl group during the synthetic sequence.

One approach involves the use of starting materials that already contain the necessary carboxylic acid functionality or a precursor group. For instance, the synthesis can begin with a phthalic acid derivative where one of the carboxylic acid groups is protected or modified to participate in the cyclization to form the lactam ring, while the other remains to become the C4-carboxylic acid.

Another strategy involves transition-metal-catalyzed C-H activation and carboxylation. While specific examples for the direct C4-carboxylation of 3-oxoisoindoline are not prevalent in the provided results, related methodologies exist for other heterocyclic systems. For example, rhodium-catalyzed C-H activation has been used to synthesize a variety of substituted isoindolinones. nih.gov This type of methodology could potentially be adapted for the introduction of a carboxyl group.

Furthermore, the use of 3-carboxylate-substituted isoindolinones as nucleophiles in Michael addition reactions has been demonstrated. researchgate.netresearchgate.net While this doesn't directly form the C4-carboxylated product, it showcases the utility of having a carboxylate group on the isoindolinone ring for further functionalization.

Condensation and Cyclization Reactions in Isoindolone Ring Formation

Classical condensation and cyclization reactions remain a fundamental and widely used approach for the synthesis of the isoindolinone ring system. These methods often involve the reaction of a bifunctional starting material that contains both the components necessary for the formation of the benzene (B151609) and the pyrrolidone rings.

A common strategy is the condensation of an o-phthalaldehyde (B127526) with a primary amine, which can be generated in situ from a nitroarene via indium-mediated reduction. clockss.org This one-pot reductive heterocyclization provides a convenient route to N-substituted isoindolinones. clockss.org Similarly, 2-carboxybenzaldehyde (B143210) can be reductively coupled with amines in the presence of a platinum nanowire catalyst to yield N-substituted isoindolinones. organic-chemistry.org

Another approach involves the intramolecular cyclization of N-substituted benzamides. For example, copper-catalyzed intramolecular sp3 C-H functionalization of 2-alkyl-N-substituted benzamides offers an efficient route to various isoindolinones. organic-chemistry.org Palladium-catalyzed C-H carbonylation of benzylamines using a CO surrogate also provides access to the isoindolinone scaffold. organic-chemistry.org Tin powder can promote a cascade condensation/allylation/lactamization of 2-formylbenzoic acids, hydrazides, and allyl bromides to produce isoindolinones. nih.gov

The formation of the isoindole framework can also be initiated by the oxidation of L-tryptophan, leading to intermediates that undergo condensation and cyclization to form complex natural products containing the isoindole motif. nih.gov

| Starting Materials | Reagents/Catalyst | Key Transformation | Product | Reference |

| o-Phthalaldehyde, Nitroarenes | Indium/AcOH | Reductive condensation and cyclization | N-Arylisoindolinones | clockss.org |

| 2-Carboxybenzaldehyde, Amines | Pt nanowires, H2 | Reductive C-N coupling and amidation | N-Substituted isoindolinones | organic-chemistry.org |

| 2-Alkyl-N-substituted benzamides | Copper catalyst | Intramolecular sp3 C-H functionalization | Functionalized isoindolinones | organic-chemistry.org |

| 2-Formylbenzoic acids, Hydrazides, Allyl bromides | Tin powder | Cascade condensation/allylation/lactamization | Isoindolinones | nih.gov |

Table 2: Condensation and Cyclization Reactions for Isoindolinone Synthesis

Synthesis of Chemically Modified Derivatives and Scaffold Diversification

The this compound scaffold serves as a versatile platform for the development of new chemical entities with diverse properties. The ability to introduce a wide range of substituents at various positions of the isoindolinone ring is crucial for tuning its biological activity and physicochemical properties.

A variety of synthetic methods have been developed to achieve this diversification. For instance, the isoindolinone core can be functionalized through C-H activation/annulation reactions. Rhodium-catalyzed reactions of N-benzoylsulfonamides with olefins or diazoacetates have been shown to produce a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov

The Ugi reaction, as previously discussed, is an excellent tool for scaffold diversification, allowing for the introduction of four points of diversity in a single step. nih.gov The resulting Ugi adducts can be further modified through post-transformation reactions to generate a library of structurally diverse isoindolinone derivatives. researchgate.net

Furthermore, the isoindolinone scaffold can be used as a building block in more complex synthetic sequences. For example, 3-carboxylate-substituted isoindolinones can act as bis-nucleophiles in Michael addition/cyclization reactions with ortho-hydroxychalcones to construct complex, chroman-bridged polycyclic isoindolinones. researchgate.net

The development of methods for the synthesis of isoindolinones containing continuous quaternary carbons has also been reported, which is significant as this structural motif is important in pharmaceutical scaffolds. rsc.org Additionally, the 4-quinolone-3-carboxylic acid motif, which shares structural similarities with the target compound, has been highlighted as a multivalent scaffold in medicinal chemistry, suggesting the potential for similar diversification strategies to be applied to the this compound core. nih.govgoogle.comresearchgate.netnih.govnih.govimist.ma

Finally, the synthesis of novel isoindolinone derivatives can also be achieved through one-pot methods using reagents like chlorosulfonyl isocyanate and various alcohols with 2-benzoylbenzoic acid, leading to products with potential biological activities. nih.gov

| Method | Key Feature | Resulting Derivatives | Reference |

| Rhodium-catalyzed C-H activation | Annulation with olefins/diazoacetates | 3-Monosubstituted and 3,3-disubstituted isoindolinones | nih.gov |

| Ugi Multicomponent Reaction | Four points of diversity | Structurally diverse isoindolinone-based peptidomimetics | nih.gov |

| Michael Addition/Cyclization | Use of 3-carboxylate-substituted isoindolinones as nucleophiles | Chroman-bridged polycyclic isoindolinones | researchgate.net |

| Intermolecular OH Transfer | Reaction of 3-hydroxyisoindolinones with diazos | Isoindolinones with continuous quaternary carbons | rsc.org |

| One-pot synthesis | Use of chlorosulfonyl isocyanate and alcohols | Novel isoindolinone derivatives | nih.gov |

Table 3: Scaffold Diversification Strategies

Functionalization Strategies on the Isoindoline (B1297411) Core

The functionalization of the isoindolinone core is a critical aspect of generating diverse analogues of this compound. Modern catalytic methods, particularly those involving transition metals, offer powerful tools for the selective introduction of various substituents onto the aromatic ring and at the C3-position of the isoindolinone system.

Transition Metal-Catalyzed C-H Functionalization:

Rhodium and palladium-catalyzed C-H activation and functionalization have emerged as highly effective strategies for the synthesis and modification of isoindolinones. These methods allow for the direct introduction of functional groups onto the aromatic core, often with high regioselectivity. For instance, rhodium(III)-catalyzed C-H functionalization of isoxazoles with alkynes directed by a carboxylate group has been demonstrated, suggesting that the carboxylic acid at the 4-position of the isoindolinone ring could be used as a directing group for C-H activation at the C5 or C7 positions. calpaclab.com

Palladium-catalyzed reactions are also pivotal in this context. While direct C-H functionalization of the parent this compound is not explicitly detailed, related studies on indole (B1671886) derivatives provide valuable insights. For example, palladium-catalyzed C-H arylation of free (NH) indoles with a C3-carbonyl directing group has been shown to selectively occur at the C4-position. This suggests that the lactam carbonyl of the isoindolinone ring could direct C-H functionalization on the benzo-fused ring.

Functionalization at the C3-Position:

The C3-position of the isoindolinone ring is a common site for introducing diversity. One approach involves the use of 3-hydroxyisoindolinones as precursors, which can be subjected to stereoselective catalytic transformations to yield a variety of chiral 3-substituted isoindolinone derivatives. sigmaaldrich.com Although starting from this compound, the introduction of a hydroxyl group at the C3-position would require an additional synthetic step, this pathway opens up a wide range of possibilities for creating analogues with defined stereochemistry.

An efficient potassium carbonate-catalyzed synthesis of 3-substituted isoindolinones has been described through tandem aldol/cyclization reactions of active methylene (B1212753) compounds with 2-cyanobenzaldehyde. calpaclab.com Adapting this methodology to a substrate like methyl 2-cyano-3-formylbenzoate could potentially lead to the synthesis of 3-substituted 3-oxoisoindoline-4-carboxylate derivatives.

| Functionalization Strategy | Catalyst/Reagent | Potential Application on Isoindoline-4-carboxylic Acid Core | Key Findings/Remarks |

| C-H Arylation | Palladium(II) Acetate | Arylation at C5 or C7 position | The lactam carbonyl could act as a directing group. |

| C-H Alkynylation | Rhodium(III) complexes | Alkynylation at C5 or C7 position | The carboxylic acid group can serve as a directing group. |

| C3-Substitution via Aldol Reaction | Potassium Carbonate | Introduction of various substituents at the C3-position. | Requires a suitably functionalized starting material. calpaclab.com |

| C3-Substitution via 3-Hydroxyisoindolinone | Various catalysts | Stereoselective introduction of substituents at the C3-position. | Requires initial synthesis of the 3-hydroxy derivative. sigmaaldrich.com |

Exploration of Chiral Scaffolds and Stereoselective Synthesis

The development of stereoselective methods for the synthesis of this compound analogues is crucial for the exploration of their biological activities, as different enantiomers or diastereomers often exhibit distinct pharmacological profiles.

Asymmetric Synthesis of 3-Substituted Isoindolinones:

One established strategy for the asymmetric synthesis of 3-substituted isoindolinones involves the use of a chiral auxiliary. For example, N-acylated isoindolinones can be deprotonated and reacted with electrophiles, with the chiral auxiliary directing the stereochemical outcome of the alkylation. Subsequent removal of the auxiliary provides the enantiomerically enriched 3-substituted isoindolinone. nih.gov This approach could be adapted to a derivative of this compound, where the carboxylic acid is protected as an ester.

Organocatalysis offers another powerful avenue for stereoselective synthesis. Chiral phosphoric acids have been successfully employed to catalyze the enantioselective reaction between ketones and 3-hydroxyisoindolinones, leading to the formation of isoindolinone derivatives with a tetrasubstituted stereocenter at the C3-position in high yields and enantioselectivities. nih.gov This methodology is particularly attractive as it avoids the use of transition metals.

Phase-transfer catalysis has also been utilized for the enantioselective synthesis of 3-substituted isoindolinones through intramolecular aza-Michael reactions. nih.gov This method involves the cyclization of a suitably designed precursor bearing a chiral phase-transfer catalyst, which controls the stereochemistry of the newly formed stereocenter.

Chiral Pool Synthesis:

The use of readily available chiral starting materials, or the "chiral pool," is a classic and effective strategy for the synthesis of enantiomerically pure compounds. For instance, an amino acid could be used as a chiral precursor to introduce stereochemistry at the C3-position. While no direct examples for this compound are provided in the searched literature, the general principle of using chiral building blocks remains a viable and important strategy.

| Stereoselective Method | Key Features | Potential Application | Reported Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) |

| Chiral Auxiliary-Directed Alkylation | Use of a removable chiral group to control stereochemistry. | Synthesis of enantiomerically enriched 3-alkylated isoindolinone-4-carboxylates. | Good to excellent dr often achievable. nih.gov |

| Organocatalyzed Reaction | Enantioselective C-C bond formation at the C3-position using a chiral catalyst. | Asymmetric synthesis of 3,3-disubstituted isoindolinone-4-carboxylates. | High yields and enantioselectivities reported for related systems. nih.gov |

| Phase-Transfer Catalysis | Asymmetric intramolecular cyclization mediated by a chiral catalyst. | Enantioselective synthesis of 3-substituted isoindolinone-4-carboxylates. | Up to 99% ee reported for related intramolecular aza-Michael reactions. nih.gov |

| Chiral Pool Synthesis | Incorporation of a stereocenter from a readily available chiral source. | Synthesis of specific enantiomers of 3-substituted isoindolinone-4-carboxylic acid analogues. | Dependent on the purity of the starting chiral material. |

Structure Activity Relationship Sar and Structure Function Studies of 3 Oxoisoindoline 4 Carboxylic Acid Derivatives

Elucidation of Pharmacophoric Features for Biological Efficacy

The fundamental pharmacophore of 3-oxoisoindoline-4-carboxamide (B1419123) derivatives responsible for their inhibitory action on PARP has been identified through careful design and analysis. The core structure, a 3-oxoisoindoline-4-carboxamide, was conceived through a strategy of conformational restriction applied to a known PARP inhibitor scaffold, benzamide (B126). nih.gov This design aimed to lock the molecule into a conformation favorable for binding to the PARP active site. researchgate.net

The isoindolinone lactam moiety serves as a mimic of the nicotinamide (B372718) portion of the NAD+ cofactor, which is the natural substrate for PARP. researchgate.net This mimicry allows the 3-oxoisoindoline core to effectively occupy the nicotinamide-binding pocket of the enzyme. A critical feature for the biological efficacy of this scaffold is the presence of a carboxamide group at the 4-position of the isoindoline (B1297411) ring. This group is essential for key interactions within the enzyme's active site.

The general pharmacophore model for these PARP inhibitors includes the rigid 3-oxoisoindoline ring system, the 4-carboxamide group, and a strategically placed substituent on the lactam nitrogen.

Positional and Substituent Effects on Biological Activity

The biological activity of 3-oxoisoindoline-4-carboxamide derivatives is highly sensitive to the nature and position of various substituents. Structure-activity relationship (SAR) studies have systematically explored these effects to optimize the potency of these compounds as PARP inhibitors.

A key area of investigation has been the substituent at the lactam nitrogen (N-2 position). It has been demonstrated that the presence of a secondary or tertiary amine in the substituent at this position is a significant determinant of cellular potency. nih.govresearchgate.net This indicates that the basicity and hydrogen-bonding capacity of this amine are important for interactions with the target enzyme or for cellular uptake.

The following table summarizes the PARP-1 inhibitory activity of a series of 3-oxoisoindoline-4-carboxamide derivatives with different substituents at the N-2 position, illustrating the impact of these modifications on biological activity.

| Compound | N-2 Substituent | PARP-1 IC₅₀ (nM) |

| 1a | H | >10000 |

| 1b | Methyl | 1100 |

| 1c | 2-Propenyl | 1400 |

| 1d | 2-(Dimethylamino)ethyl | 68 |

| 1e | 3-(1-Piperidinyl)propyl | 34 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1023-1026. nih.gov

As shown in the table, the unsubstituted compound (1a) is inactive. Simple alkyl substituents like methyl (1b) and 2-propenyl (1c) confer some activity. However, the introduction of a side chain containing a tertiary amine, such as in compounds 1d and 1e, leads to a dramatic increase in potency. Compound 1e, with a 3-(1-piperidinyl)propyl substituent, was identified as a particularly potent inhibitor. nih.gov

The carboxamide group at the 4-position is another critical element. While the primary amide has been shown to be effective, modifications to this group would likely have a significant impact on the hydrogen-bonding network within the PARP active site.

Conformational Restriction and Intramolecular Interactions

A defining characteristic of the 3-oxoisoindoline-4-carboxamide scaffold is its conformationally restricted nature, which is crucial for its biological function. The design of these inhibitors was based on the principle of locking the flexible benzamide structure into a planar, bioactive conformation. researchgate.net This is achieved through the formation of a seven-membered intramolecular hydrogen bond. nih.gov

This intramolecular hydrogen bond occurs between the hydrogen atom of the 4-carboxamide group and the carbonyl oxygen of the lactam at the 3-position. researchgate.net This interaction forces the 3-oxoisoindoline-4-carboxamide core structure into a planar arrangement, which is the optimal orientation for binding to the surface of the PARP enzyme. nih.gov X-ray crystallography of compound 1e bound to PARP-1 has confirmed the existence of this seven-membered intramolecular hydrogen bond. nih.govresearchgate.net

The planarity imposed by this internal hydrogen bond is a key element of the structure-function relationship for this class of inhibitors. In addition to this intramolecular interaction, intermolecular hydrogen bonds also play a vital role in the binding of these compounds to PARP-1. For instance, the X-ray crystal structure of compound 1e in complex with the enzyme revealed an additional hydrogen bond between the piperidine (B6355638) nitrogen of the substituent and the backbone of Gly-888 in the protein's active site. nih.gov This interaction further contributes to the high binding affinity of this compound.

The combination of conformational restriction through intramolecular hydrogen bonding and specific intermolecular interactions with key residues in the enzyme's active site explains the potent inhibitory activity of these 3-oxoisoindoline-4-carboxylic acid derivatives.

Biological and Pharmacological Investigations of 3 Oxoisoindoline 4 Carboxylic Acid and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 3-oxoisoindoline-4-carboxylic acid have been extensively studied as inhibitors of several key enzymes implicated in human diseases.

The 3-oxoisoindoline-4-carboxamide (B1419123) core structure has been identified as a potent pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair and a validated target in oncology. bohrium.comnih.gov Researchers have designed these inhibitors to mimic the nicotinamide (B372718) moiety of NAD+, the natural substrate of PARP, thereby blocking the enzyme's active site. nih.govresearchgate.net

A key design strategy involves creating a conformational restriction in a benzamide (B126) structure. This is achieved through the formation of a seven-membered intramolecular hydrogen bond between the primary amide of the carboxamide group and the lactam carbonyl oxygen of the isoindolinone ring. bohrium.comnih.gov This hydrogen bond locks the primary amide into its biologically active conformation, and X-ray crystallography has confirmed that this interaction results in a planar core structure, which is favorable for binding to the PARP surface. bohrium.comnih.gov

Structure-activity relationship (SAR) studies on these 3-oxoisoindoline-4-carboxamide derivatives have revealed that substitutions at the lactam nitrogen are critical for cellular potency. The presence of a secondary or tertiary amine in this position has been shown to be important for activity. bohrium.comnih.gov

| Compound | Substitution at Lactam Nitrogen | PARP-1 IC₅₀ (nM) |

|---|---|---|

| 1a | H | 1100 |

| 1b | Methyl | 270 |

| 1c | Ethyl | 310 |

| 1d | Propyl | 140 |

| 1e | 3-(Piperidin-1-yl)propyl | 38 |

Prolyl oligopeptidase (POP), a serine protease, is implicated in neurological and psychiatric disorders due to its ability to degrade proline-containing neuropeptides. While the isoindolinone scaffold has been explored for various enzymatic targets, a review of the available scientific literature did not yield specific studies focused on the inhibition of Prolyl Oligopeptidase by derivatives of this compound.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net The isoindolinone scaffold and its close relatives, such as isoindolin-1,3-dione, have been investigated as core structures for the development of novel AChE inhibitors. nih.govresearchgate.net

In one line of research, a series of isoindolin-1,3-dione-based acetohydrazides were designed and synthesized. nih.gov These compounds were evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BChE). The in-vitro results showed potent inhibition of AChE, with the most active compound demonstrating competitive inhibition. nih.govresearchgate.net Molecular docking and dynamics simulations supported the favorable binding of these derivatives within the AChE active site. nih.gov

Another study reported the synthesis of novel oxoisoindoline derivatives via an Ugi multi-component reaction, with subsequent evaluation of their AChE inhibitory activity. researchgate.net

| Compound ID | Substituent | AChE IC₅₀ (µM) |

|---|---|---|

| 8a | N-benzyl-N-methyl | 0.11 ± 0.05 |

| 8b | N-benzyl-N-ethyl | 0.86 ± 0.02 |

| 8c | N-benzyl-N-propyl | 0.24 ± 0.08 |

| 8d | N-benzyl-N-butyl | 0.16 ± 0.03 |

| Donepezil (Reference) | - | 0.023 ± 0.02 |

Receptor Ligand and Modulator Research

The development of ligands for specific receptors is a fundamental aspect of drug discovery. Research in this area has explored scaffolds related to this compound for targeting receptors involved in cellular uptake and neurotransmission.

The asialoglycoprotein receptor (ASGPR) is a C-type lectin predominantly expressed on the surface of liver hepatocytes. researchgate.net Its primary function is to bind and clear glycoproteins that have terminal galactose or N-acetylgalactosamine (GalNAc) residues from circulation. researchgate.netresearchgate.net This makes ASGPR an ideal target for the liver-specific delivery of therapeutic agents. science.gov

While not direct derivatives of this compound, research into structurally related quinoline (B57606) derivatives has yielded potent ASGPR ligands. researchgate.net In an effort to discover new, efficient, and more accessible ligands than the native GalNAc, researchers synthesized and evaluated a series of 3-hydroxyquinoline-4-carboxylic acid derivatives. researchgate.net These compounds were assessed for their binding affinity to ASGPR using surface plasmon resonance (SPR). The results showed that all the synthesized structures exhibited strong binding affinity, with dissociation constants (KD) in the nanomolar range, significantly exceeding the affinity of the native ligand, N-acetylgalactosamine. researchgate.net This suggests that quinoline-4-carboxylic acids represent a promising scaffold for developing vectors for targeted drug delivery to hepatocytes. researchgate.net

| Compound Type | Binding Affinity (KD) |

|---|---|

| 3-Hydroxyquinoline-4-carboxylic acid derivatives | 0.1 - 30 nM |

| N-acetylgalactosamine (Native Ligand) | 4.5 µM |

| Atorvastatin (Control) | 1.0 µM |

Metabotropic glutamate (B1630785) (mGlu) receptors are G-protein coupled receptors that play significant roles in modulating synaptic transmission and neuronal excitability throughout the central nervous system. A study has described the synthesis and structure-activity relationships of a series of isoindolinone derivatives as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGlu2). acs.org The investigation focused on varying substituents on both the isoindolinone core and an attached aryl ring, leading to the identification of compounds with improved in-vitro potency and efficacy. acs.org This research highlights the utility of the isoindolinone scaffold in developing modulators for specific glutamate receptor subtypes, which have potential applications in treating conditions like nicotine (B1678760) dependence. acs.org

Therapeutic Applications and Efficacy Profiling (Preclinical)

The unique structural features of this compound and its analogs have prompted investigations into a range of therapeutic areas. The following sections summarize the key preclinical findings.

The 3-oxoisoindoline core is a recognized pharmacophore in the development of anticancer agents, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. A series of 3-oxoisoindoline-4-carboxamide derivatives were designed to mimic the nicotinamide portion of NAD+, the natural substrate of PARP, by creating a conformationally restricted structure. nih.gov This design was achieved through an intramolecular hydrogen bond between the carboxamide and the lactam carbonyl group. nih.gov

These compounds demonstrated modest to good inhibitory activity against PARP-1 in both enzymatic and cellular assays. nih.gov Structure-activity relationship (SAR) studies highlighted that substitution at the lactam nitrogen with a secondary or tertiary amine was important for cellular potency. nih.gov X-ray crystallography of one of the potent compounds, 1e , bound to PARP-1 confirmed the intended seven-membered intramolecular hydrogen bond, a structural feature that contributes to its binding affinity. nih.gov

| Compound | Target | Assay | Activity |

| 3-Oxoisoindoline-4-carboxamide derivatives | PARP-1 | Intrinsic and cellular assays | Modest to good inhibition nih.gov |

| 1e | PARP-1 | X-ray crystallography | Confirmed binding and intramolecular hydrogen bond nih.gov |

Furthermore, structurally related quinoline-4-carboxylic acid derivatives have also been investigated for their anticancer properties. For instance, 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer. One derivative, P6 , showed selective SIRT3 inhibition with an IC50 value of 7.2 µM and demonstrated potent inhibitory activity against several mixed-lineage leukemia cell lines. nih.govfrontiersin.org The anticancer effect of P6 was attributed to the induction of G0/G1 phase cell cycle arrest and cell differentiation. nih.govfrontiersin.org

Additionally, derivatives of coumarin-3-carboxylic acid have been synthesized and evaluated as lactate (B86563) transport inhibitors, a promising strategy for targeting cancer metabolism. nih.gov Compounds such as 5o (coumarin-3-hydrazide) exhibited significant cytotoxicity and selectivity against cancer cell lines with high expression of the monocarboxylate transporter 1 (MCT1). nih.gov Mechanistic studies revealed that 5o decreased the expression of MCT1, suppressed cancer cell energetic metabolism, and induced apoptosis. nih.gov

The broader class of 1,3,4-oxadiazole (B1194373) derivatives has also been explored for its anti-proliferative effects through various mechanisms, including the inhibition of growth factors and enzymes like PARP. nih.gov

While direct studies on the antioxidant properties of this compound are limited, research on structurally similar compounds provides valuable insights. A study on 3-oxoisoindoline-5-carboxamide derivatives revealed their potential as antioxidant agents. frontiersin.org These compounds were evaluated using the 1,1-diphenyl-2-picryl hydrazine (B178648) (DPPH) free radical scavenging assay and an assay for the inhibition of human low-density lipoprotein (LDL) oxidation. frontiersin.org All the synthesized carboxamides exhibited antioxidant activity, with compound 8a showing the most dominant effect. frontiersin.org

In a different context, 3,4-oxo-isopropylidene-shikimic acid (ISA) , an analog of shikimic acid, has demonstrated moderate antioxidant activity by scavenging superoxide (B77818) and hydroxyl radicals with IC50 values of 0.214 and 0.450 μg/mL, respectively. nih.gov This compound also reduced the production of malondialdehyde (MDA), a marker of lipid peroxidation, in rat paw tissue. nih.gov

Derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides are known to possess a wide range of biological activities, including antioxidant properties. mdpi.com Furthermore, some 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives have been synthesized and shown to have good antioxidant activity in the ABTS assay. nih.gov

The therapeutic potential of the 3-oxoisoindoline scaffold extends to infectious diseases. While specific data on this compound is not extensively documented, related heterocyclic systems have shown significant promise. The quinolone-3-carboxylic acid framework is a well-established motif in antibacterial agents. researchgate.net

Derivatives of hexahydro researchgate.netnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzodiazepine analog have demonstrated interesting antibacterial activity, particularly against Gram-positive strains like S. aureus (MIC = 0.39 μg/mL for compound 8 ) and B. subtilis (MIC = 0.78 μg/mL for compound 8 ). mdpi.com Some of these compounds also exhibited good antifungal activity against C. albicans. mdpi.com

In the realm of antifungal research, novel aromatic carboxylic acid amides have been synthesized and tested against various phytopathogenic fungi. nih.gov For instance, compound 3c (N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide) showed high antifungal activity against Pythium aphanidermatum and Rhizoctonia solani with EC50 values of 16.75 µg/mL and 19.19 µg/mL, respectively. nih.gov

Regarding antiviral activity, derivatives of coumarin-3-carboxylic acid have been investigated. nih.gov Moreover, certain indole-3-carboxylic acid derivatives have been shown to have antiviral effects against SARS-CoV-2 in vitro. nih.gov The broader quinolone class has also been explored for its antiviral properties. researchgate.net

Preclinical investigations suggest that compounds structurally related to this compound possess anti-inflammatory properties. For instance, 3,4-oxo-isopropylidene-shikimic acid (ISA) demonstrated anti-inflammatory effects in various animal models. nih.gov It caused a reduction in inflammation induced by xylene (18.1-31.4%), carrageenan (7.8-51.0%), and cotton pellets (11.4-24.0%). nih.gov Furthermore, ISA was found to decrease the production of prostaglandin (B15479496) E2 (PGE2) in rat paw tissue by 1.0-15.6%. nih.gov

The anti-inflammatory potential of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives has also been noted as part of their broad spectrum of biological activities. mdpi.com

| Compound/Derivative Class | Model | Finding |

| 3,4-oxo-isopropylidene-shikimic acid (ISA) | Xylene-induced ear edema in mice | 18.1-31.4% reduction in inflammation nih.gov |

| 3,4-oxo-isopropylidene-shikimic acid (ISA) | Carrageenan-induced paw edema in rats | 7.8-51.0% reduction in inflammation nih.gov |

| 3,4-oxo-isopropylidene-shikimic acid (ISA) | Cotton pellet-induced granuloma in rats | 11.4-24.0% reduction in inflammation nih.gov |

| 3,4-oxo-isopropylidene-shikimic acid (ISA) | Rat paw tissue | 1.0-15.6% decrease in PGE2 production nih.gov |

The development of antiallergy agents has explored various heterocyclic scaffolds. A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives have been synthesized and shown to possess oral activity in the rat passive cutaneous anaphylaxis (PCA) test. nih.gov Both carboxylic acid salts and their esters were found to be active. nih.gov The most potent compounds in this series, such as ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate and 3,4-dihydro-5-methyl-6-(2-methylpropyl)-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid dipotassium (B57713) salt , were shown to inhibit histamine (B1213489) release from rat peritoneal mast cells and allergen-induced bronchospasm. nih.gov

The 4-quinolone-3-carboxylic acid motif has been identified as a privileged scaffold in the development of anti-HIV agents, particularly as inhibitors of HIV-1 integrase. researchgate.net This has led to the design and synthesis of numerous derivatives with potent anti-HIV activity. Preclinical studies are essential in the development of new anti-HIV drugs, including long-acting formulations, to predict human exposure and response.

A significant body of research has focused on the structural modifications of quinolone-3-carboxylic acids to enhance their anti-HIV-1 activity. These efforts are part of a broader strategy to develop new chemical entities for long-acting anti-infective therapies, with HIV serving as a key paradigm.

Preclinical in vitro and Cellular Evaluation Methodologies

The preclinical assessment of this compound derivatives involves a variety of in vitro and cellular assays to determine their biological activity and mechanism of action. These methodologies are crucial in the early stages of drug discovery to identify promising lead compounds.

Cytotoxicity and Antiproliferative Assays:

A primary step in evaluating potential anticancer agents is to determine their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used method. nih.govresearchgate.net This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. For instance, in a study on 4-oxoquinoline-3-carboxamide derivatives, which are structurally related to the isoindolinone core, their inhibitory activity was assessed against various cancer cell lines, including colon (HCT-116), stomach (ACP03), and breast (MDAMB-231). nih.gov The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit cell growth by 50%, is a key parameter derived from these assays. nih.govfrontiersin.org

Similarly, ferrocene-substituted isoindolinone derivatives have been evaluated for their anticancer potential against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. researchgate.net These studies provide critical data on the potency and selectivity of the compounds. researchgate.net

Enzyme Inhibition Assays:

Many drugs exert their effects by inhibiting specific enzymes. Therefore, enzyme inhibition assays are fundamental in characterizing the activity of compounds like this compound derivatives. For example, a series of 2,3-disubstituted isoindolin-1-ones were synthesized and evaluated as inhibitors of Jack bean urease, an enzyme implicated in infections by Helicobacter pylori. nih.gov The IC₅₀ values from these assays indicate the potency of the compounds as enzyme inhibitors. nih.gov In other studies, derivatives of quinoline carboxylic acid have been investigated as inhibitors of enzymes like protein kinase CK2 and SIRT3 (Sirtuin 3), both of which are important targets in cancer therapy. frontiersin.orgnih.govnih.gov

Cellular Target Engagement Assays:

Confirming that a compound interacts with its intended target within a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. nih.govnih.govnews-medical.net CETSA is based on the principle that the binding of a ligand (drug) to a protein alters the protein's thermal stability. nih.govnih.gov By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, it is possible to assess target engagement directly in a physiological context. nih.govnews-medical.net This method has been used to validate the targets of various drugs, including those for cancer. news-medical.net High-throughput versions of CETSA have been developed to screen large numbers of compounds rapidly. nih.govnih.gov

Cell Cycle and Apoptosis Analysis:

To understand the mechanism by which a compound inhibits cell proliferation, researchers often investigate its effects on the cell cycle and its ability to induce programmed cell death (apoptosis). For example, a potent SIRT3 inhibitor derived from 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid was found to cause cell cycle arrest in the G0/G1 phase and induce cell differentiation in leukemic cell lines, rather than apoptosis. frontiersin.orgnih.gov These mechanistic insights are vital for the further development of a compound.

Table 1: In Vitro Anticancer Activity of Ferrocene-Substituted Isoindolinone Derivative 11h This table presents the half-maximal inhibitory concentration (IC₅₀) values for a representative isoindolinone derivative against two human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| Ferrocene-substituted isoindolinone 11h | A549 (Lung Carcinoma) | 1.0 |

| Ferrocene-substituted isoindolinone 11h | MCF-7 (Breast Adenocarcinoma) | 1.5 |

Data sourced from a study on the anticancer properties of isoindolinone derivatives. researchgate.net

Table 2: Urease Inhibitory Activity of a 2,3-Disubstituted Isoindolin-1-one (B1195906) Derivative| Compound | IC₅₀ (µM) |

| Isoindolin-1-one derivative 5c | 10.07 ± 0.28 |

| Thiourea (Standard) | 22.01 ± 0.10 |

| Hydroxyurea (Standard) | 100.00 ± 0.02 |

Data from a study on isoindolin-1-one derivatives as urease inhibitors. nih.gov

Metabolic Stability and Pharmacokinetic Considerations

The therapeutic potential of a compound is not only determined by its biological activity but also by its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). Metabolic stability is a key parameter within ADME studies.

In Silico ADME Prediction:

In the early phases of drug discovery, computational (in silico) models are extensively used to predict the ADME properties of compounds. nih.gov Tools like SwissADME can forecast various parameters, including physicochemical properties, drug-likeness, and pharmacokinetic characteristics. nih.gov For instance, in-silico ADME evaluations have been performed for isoindolin-1-one and indolinone derivatives to predict their intestinal absorption, blood-brain barrier penetration, and interaction with P-glycoprotein. nih.govnih.gov These predictions help in prioritizing compounds for further experimental testing. researchgate.net

In Vitro Metabolic Stability Assays:

Experimental evaluation of metabolic stability is typically conducted using in vitro systems such as liver microsomes or hepatocytes. researchgate.net These systems contain the primary enzymes responsible for drug metabolism. researchgate.net The stability of a compound is assessed by incubating it with these preparations and measuring its disappearance over time. researchgate.net The results are often expressed as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). researchgate.net A compound with high metabolic stability will have a longer half-life and lower clearance, suggesting it may persist longer in the body after administration.

Pharmacokinetic Profiling:

Table 3: Predicted ADME Properties for an Indolinone Derivative This table summarizes key in silico predicted pharmacokinetic parameters for a representative indolinone derivative.

| Parameter | Predicted Value/Characteristic |

| Intestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | Yes |

| CYP3A4 inhibitor | Yes |

Data derived from in-silico studies on indolinone derivatives. nih.gov

Computational Chemistry and in Silico Approaches in 3 Oxoisoindoline 4 Carboxylic Acid Research

Molecular Modeling and Docking Studies for Target Binding

Molecular modeling and docking are cornerstone in silico techniques that predict the preferred orientation of a molecule when bound to a specific target protein. For derivatives of 3-oxoisoindoline-4-carboxylic acid, these methods have been pivotal in identifying and validating their mechanism of action. A significant area of success has been in the development of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair and a key target in cancer therapy. nih.govnih.gov

Researchers have successfully designed and synthesized a series of 3-oxoisoindoline-4-carboxamides that demonstrate good to potent inhibitory activity against PARP-1. nih.gov Docking studies were fundamental in this process, revealing how the unique structure of the 3-oxoisoindoline core could be exploited to achieve high binding affinity. These computational models predicted that the rigid, planar nature of the core, enforced by a key intramolecular hydrogen bond, would allow for optimal orientation within the PARP active site. nih.gov

Subsequent X-ray crystallography of a potent compound from this series (compound 1e in the original study) bound to PARP-1 confirmed the predictions from molecular modeling. nih.gov The analysis revealed a crucial seven-membered intramolecular hydrogen bond between the amide proton and the lactam carbonyl of the oxoisoindoline ring. This interaction locks the molecule into a planar conformation, which is critical for effective binding. Furthermore, the docking models accurately predicted an additional hydrogen bond between the piperidine (B6355638) nitrogen of the substituent and the backbone glycine (B1666218) residue (Gly-888) of the protein, further anchoring the inhibitor in the active site. nih.gov

The predictive power of molecular docking has also been leveraged to explore the selectivity of these inhibitors for different PARP isoforms, such as PARP-1 versus PARP-2. nih.govnih.gov By comparing the subtle differences in the catalytic domains of these enzymes, researchers can computationally screen for modifications to the this compound scaffold that favor binding to one isoform over the other, a critical step in designing safer and more effective drugs. nih.gov

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) relies on the three-dimensional structural information of a biological target to guide the design of new inhibitors. The research into this compound derivatives as PARP inhibitors serves as a prime example of SBDD principles in action. nih.govresearchgate.net

The initial design concept originated from the idea of conformationally restricting a flexible benzamide (B126), a known PARP-inhibiting pharmacophore, by cyclizing it into the rigid 3-oxoisoindoline system. nih.gov The central principle was that pre-organizing the molecule into its bioactive conformation would reduce the entropic penalty of binding, thus leading to higher affinity. The key to this strategy was the formation of the internal seven-membered hydrogen bond, which was computationally modeled and later experimentally confirmed. nih.gov

Structure-activity relationship (SAR) studies, guided by computational models, have further refined the design of these inhibitors. For instance, modifications at the lactam nitrogen of the 3-oxoisoindoline ring were explored to enhance cellular potency. The data, summarized in the table below, indicates that the presence of a secondary or tertiary amine at this position is crucial for activity in cellular environments. nih.gov

| Compound Modification (at Lactam Nitrogen) | Observed Cellular Potency | Rationale from SBDD |

|---|---|---|

| Unsubstituted (N-H) | Modest | Provides the core scaffold but lacks interactions that enhance cellular uptake or target engagement. |

| Substitution with Secondary Amine | Improved | Can form additional hydrogen bonds or favorable interactions within the active site or improve physicochemical properties. |

| Substitution with Tertiary Amine | Good to Potent | Allows for fine-tuning of steric and electronic properties to optimize binding and cellular permeability. nih.gov |

This iterative process of computational modeling, chemical synthesis, and biological testing is the hallmark of SBDD. It allows for a rational approach to lead optimization, saving time and resources compared to traditional high-throughput screening methods. researchgate.net The success in developing picomolar PARP inhibitors from other scaffolds, like benzimidazole-4-carboxamide, further underscores the power of using co-crystal structures to guide molecular modifications. researchgate.net

Mechanistic Computational Investigations of Reactions and Biological Interactions

Beyond simple docking, more advanced computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide deeper insights into the electronic properties, reaction mechanisms, and dynamic behavior of molecules like this compound and its derivatives.

DFT calculations can be employed to study the electronic structure of the isoindolinone core, helping to understand its reactivity and the nature of the intramolecular interactions that are critical for its biological activity. acs.org For instance, computational studies on the formation of related isoindole structures have used DFT to determine that specific cyclization pathways are kinetically and thermodynamically preferred, providing a rationale for why certain chemical structures form over others. acs.org While not directly on the title compound, these types of mechanistic studies are crucial for optimizing synthetic routes and understanding potential metabolic pathways.

Molecular dynamics simulations offer a way to observe the dynamic behavior of the inhibitor-protein complex over time. nih.gov While static docking provides a snapshot of the binding pose, MD simulations can reveal the stability of this pose, the flexibility of the ligand and protein, and the network of water molecules that might mediate their interaction. nih.gov For PARP inhibitors, MD simulations have been used to explore the selective binding mechanisms to PARP-1 versus PARP-2. nih.gov These simulations can uncover subtle conformational changes in the protein upon inhibitor binding, which may be responsible for selectivity. For example, simulations have shown that the flexibility of a specific helical region (helix αF) in PARP-1 and PARP-2 differs upon binding to an inhibitor, which can be exploited to achieve selectivity. nih.gov Such dynamic insights are invaluable for the rational design of next-generation, highly selective inhibitors based on the this compound scaffold.

Intellectual Property and Industrial Relevance of 3 Oxoisoindoline 4 Carboxylic Acid

Patent Landscape Analysis and Key Patented Derivatives

A review of the patent landscape reveals that the 3-oxoisoindoline-4-carboxylic acid scaffold is a key structural motif in the design of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. acs.orgnih.gov Patents in this area are held by various pharmaceutical companies and research institutions, highlighting the competitive nature of this therapeutic target.

The core of these patents often revolves around the synthesis of 3-oxoisoindoline-4-carboxamides, where the carboxylic acid is converted to an amide. nih.govresearchgate.net This modification is critical for the molecule's interaction with the PARP enzyme. The isoindolinone core helps to position the carboxamide group for optimal binding within the enzyme's active site. nih.gov

Key patented derivatives have been developed that showcase potent inhibitory activity against PARP. These derivatives often feature substitutions on the isoindolinone nitrogen and the carboxamide moiety to enhance properties such as potency, selectivity, and pharmacokinetic profiles. For instance, research has shown that the introduction of secondary or tertiary amines at the lactam nitrogen of the 3-oxoisoindoline-4-carboxamide (B1419123) core can be important for cellular potency. nih.gov

Some patents describe isoindolinone-based PARP inhibitors specifically designed for central nervous system (CNS) cancers, focusing on enhancing blood-brain barrier permeability. acs.org The isoindolinone scaffold is also explored in the development of inhibitors for other protein kinases, such as Akt, which is implicated in cell survival and proliferation pathways relevant to cancer. google.com

Below is a table summarizing key patented derivatives and their significance:

| Derivative Class | Key Structural Features | Therapeutic Target | Significance |

| 3-Oxoisoindoline-4-carboxamides | Amide functional group at the 4-position of the isoindolinone core. | PARP-1 | Potent inhibition of PARP-1 for cancer therapy. nih.gov |

| N-Substituted Isoindolinone Derivatives | Secondary or tertiary amines at the lactam nitrogen. | PARP | Enhanced cellular potency. nih.gov |

| Isoindolinone-based CNS Cancer Therapeutics | Modifications to improve blood-brain barrier penetration. | PARP | Treatment of brain cancers. acs.org |

| Isoindolinone and Pyrrolopyridinone Derivatives | Core isoindolinone or related pyrrolopyridinone structures. | Akt Kinase | Potential treatment for a range of cancers by inhibiting cell survival pathways. google.com |

Applications in Agrochemical and Pharmaceutical Industries

Pharmaceutical Industry:

The primary industrial application of this compound derivatives is in the pharmaceutical industry as anticancer agents. The ability of its derivatives to inhibit PARP enzymes has positioned this chemical scaffold at the forefront of targeted cancer therapy research. nih.govnih.gov

PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP, cancer cells are unable to repair DNA damage, leading to cell death. This "synthetic lethality" approach has led to the development of several approved PARP inhibitors for treating ovarian, breast, prostate, and pancreatic cancers. The 3-oxoisoindoline-4-carboxamide core represents a significant pharmacophore in the design of these inhibitors. nih.gov

Research has detailed the synthesis and structure-activity relationships (SAR) of these compounds, demonstrating that the planar 3-oxoisoindoline-4-carboxamide core, stabilized by an intramolecular hydrogen bond, is a key feature for potent PARP inhibition. nih.gov The development of these compounds involves multi-step synthetic routes, often starting from 2-formylbenzoic acid derivatives. researchgate.net

Agrochemical Industry:

While carboxylic acid derivatives, in general, are a well-established class of compounds in the agrochemical industry, with applications as herbicides and fungicides, specific and prominent use of this compound in this sector is not widely documented in publicly available literature and patents. nih.govnih.govresearchgate.net

Carboxylic acid-containing molecules can act as herbicides by mimicking plant hormones like auxins, leading to uncontrolled growth and death of the target weeds. nih.gov Similarly, certain carboxylic acid amides have demonstrated fungicidal properties. researchgate.net However, the focus of research and patenting activity for the this compound scaffold has been overwhelmingly directed towards its high-value applications in human medicine, particularly in oncology. The structural complexity and synthetic cost of these derivatives may also be a limiting factor for their widespread use in the more cost-sensitive agrochemical market.

Emerging Trends and Future Research Trajectories

Novel Synthetic Strategies and Green Chemistry Applications

Modern organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. For the synthesis of 3-oxoisoindoline-4-carboxylic acid and its derivatives, these principles are being applied through novel strategies that reduce waste and improve reaction conditions.

One prominent trend is the use of multicomponent reactions (MCRs). MCRs, such as the Ugi four-component reaction, allow for the construction of complex molecules like N-alkylated α,α-dialkylglycine derivatives in a single step from simple starting materials researchgate.net. This approach is highly efficient and has been widely adopted in heterocyclic and modern synthetic chemistry researchgate.net. The application of MCRs to generate libraries of isoindolinone-based compounds is a key area of future exploration. Another emerging strategy involves one-pot, three-component condensation reactions, which have been successfully used to synthesize related heterocyclic structures like quinazoline-4-carboxylic acid from basic precursors hacettepe.edu.tr.

The adoption of green solvents and catalysts is another critical aspect. Research has demonstrated the feasibility of conducting organic reactions in environmentally benign solvents like water or using waste products like acidic curd water as a catalytic solvent imist.maeurjchem.com. For instance, an efficient protocol for synthesizing coumarin-3-carboxylic acids utilizes ultrasonic irradiation in waste curd water, offering a green alternative to standard methods eurjchem.com. Similarly, the synthesis of other heterocyclic carboxylic acids has been achieved using a dual green solvent system of water and ethylene (B1197577) glycol researchgate.net. These methodologies, which avoid toxic chlorinated solvents and reagents, are directly applicable to the synthesis of this compound, promising more sustainable production routes. imist.maorientjchem.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvent | Often uses toxic organic solvents like dichloromethane (B109758) or benzene (B151609). imist.ma | Utilizes water, supercritical CO₂, or ionic liquids. imist.maorientjchem.org |

| Reaction Type | Multi-step synthesis with isolated intermediates. | One-pot multicomponent reactions (MCRs). researchgate.nethacettepe.edu.trresearchgate.net |

| Catalyst | May use stoichiometric, non-recyclable reagents. | Employs eco-friendly or recyclable catalysts. eurjchem.com |

| Energy | Often requires high temperatures and prolonged heating. | Can utilize alternative energy sources like ultrasound or microwaves. eurjchem.com |

| Atom Economy | Can be low, with significant byproduct formation. | High, as most atoms from reactants are incorporated into the final product. imist.ma |

Advanced Biological Target Identification and Validation

The this compound scaffold serves as a core component in the design of potent enzyme inhibitors. A key biological target identified for derivatives of this compound is Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and a significant target in cancer therapy. nih.gov

The process of identifying and validating such targets is multifaceted. Initial design often involves conformational restriction of a known pharmacophore to enhance binding affinity. In the case of PARP inhibitors based on the 3-oxoisoindoline-4-carboxamide (B1419123) core, this was achieved by creating a seven-membered intramolecular hydrogen bond that planarizes the structure for optimal interaction with the PARP surface. nih.gov

Validation of these interactions involves a combination of techniques:

Intrinsic and Cellular Assays: These tests measure the compound's ability to inhibit the target enzyme directly (intrinsic activity) and its effectiveness within a cellular environment. Derivatives of 3-oxoisoindoline-4-carboxamide have shown modest to good activity against PARP-1 in both types of assays. nih.gov

X-ray Crystallography: This powerful technique provides a high-resolution, three-dimensional view of the compound bound to its biological target. An X-ray structure of a 3-oxoisoindoline-4-carboxamide derivative bound to PARP-1 confirmed the designed intramolecular hydrogen bond and identified additional interactions, such as a hydrogen bond with the amino acid Gly-888, which contribute to its binding affinity. nih.gov

Future research will likely expand the range of identified targets. Structurally similar quinoline (B57606) carboxylic acids have been investigated as inhibitors for diverse targets such as HIV-1 integrase and dihydroorotate (B8406146) dehydrogenase (DHODH), suggesting the versatility of this chemical class. nih.govnih.gov Advanced techniques like in silico screening are being used to computationally identify new potential ligands for receptors like the asialoglycoprotein receptor (ASGPR), which could be a future direction for isoindolinone derivatives. publichealthtoxicology.com

Table 2: Research Findings on Biological Targets for Isoindolinone and Related Scaffolds

| Compound Class | Biological Target | Key Findings | Citation |

|---|---|---|---|

| 3-Oxoisoindoline-4-carboxamides | Poly(ADP-ribose) polymerase (PARP-1) | Potent inhibition achieved through conformational restriction and intramolecular hydrogen bonding. | nih.gov |

| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids | HIV-1 Integrase (IN) | Designed as potential IN inhibitors based on the elvitegravir (B1684570) scaffold. | nih.gov |

| 4-Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | Lead compounds showed potent DHODH activity, with the carboxylate group forming key interactions in the binding pocket. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the this compound scaffold. These computational tools can accelerate the discovery process by predicting molecular properties, optimizing synthetic routes, and identifying promising new structures from vast virtual libraries.

One key application is in the prediction of chemical reactivity and the design of synthetic pathways. ML models are being developed to predict the outcomes of complex chemical reactions, which can guide the synthesis of new derivatives. morressier.com For example, deep learning models can assist in designing the synthesis of target molecules, potentially reducing the time and resources spent on experimental trial and error. morressier.com

Furthermore, AI and ML are powerful tools for establishing structure-activity relationships (SAR). By analyzing large datasets of chemical structures and their corresponding biological activities, ML classification models can identify the key molecular features that distinguish high-performing compounds from low-performing ones. nih.gov Interpretable AI approaches can extract general design principles based on features like van der Waals surface area, electronegativity, and the presence of specific molecular substructures. nih.gov This knowledge can then be used in a "backward-working" model to design new this compound derivatives with a higher probability of possessing the desired biological activity. nih.gov This innovative approach helps researchers navigate the vast chemical space to create more effective compounds for targets like PARP or others yet to be discovered. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-oxoisoindoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of this compound derivatives typically involves cyclization and condensation reactions. For example, Gordon et al. (2010) developed a protic ionic liquid route to synthesize N-substituted 3-oxoisoindoline-4-carboxylic acids, achieving high yields (≥85%) under mild conditions (reflux, 12–24 h) . Alternative methods include condensation of 3-formyl-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one derivatives in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to purify products (yields: 70–80%) .

- Key Variables : Solvent choice (e.g., acetic acid vs. DMF), catalyst presence (e.g., sodium acetate), and reaction duration (3–5 h vs. extended periods) significantly affect crystallinity and purity .

Q. How can researchers optimize purification protocols for this compound derivatives?

- Methodology : Post-synthesis purification often involves sequential washing (acetic acid, water, ethanol, diethyl ether) and recrystallization. For example, Biopolymers and Cell (2022) reports using a DMF/acetic acid mixture to isolate crystalline products with >95% purity . Advanced techniques like preparative HPLC or column chromatography may resolve structurally similar impurities .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR verify substituent positions and confirm the isoindoline backbone.

- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and NH/OH bands (~3200–3500 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., N-substitution, heterocyclic fusion) influence the biological activity of this compound?

- Methodology : Structure-activity relationship (SAR) studies require systematic substitution at the isoindoline nitrogen or carboxylic acid moiety. For instance, hybrid compounds combining isoindoline with thiazole rings (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) show enhanced antimicrobial activity . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like cyclooxygenase-2 (COX-2) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis approach is recommended:

- Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Validate findings with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., with GROMACS).

- Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites for electrophilic substitution.

- ADMET Prediction : Tools like SwissADME predict solubility, bioavailability, and toxicity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Accelerated stability studies (ICH guidelines):

- Store compounds at 25°C/60% RH and 40°C/75% RH for 1–3 months.

- Monitor degradation via HPLC and identify byproducts using LC-MS. Acidic conditions (pH < 3) may hydrolyze the isoindoline ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.